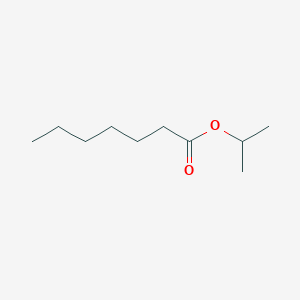
Heptanoic acid, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a clear, colorless liquid with a mild, fruity odor. This ester is primarily used in the flavor and fragrance industry due to its pleasant aroma.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Heptanoic acid can be reacted with 1-methylethanol (isopropanol) in the presence of an acid catalyst (such as sulfuric acid) to form heptanoic acid, 1-methylethyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the ester product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield heptanoic acid and 1-methylethanol.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce heptanol.
Oxidation: Oxidation of this compound can lead to the formation of heptanoic acid.
Common Reagents and Conditions:
Hydrolysis: HCl or NaOH, heat.
Reduction: LiAlH4, ether solvent, followed by water.
Oxidation: Potassium permanganate (KMnO4), alkaline conditions.
Major Products Formed:
Hydrolysis: Heptanoic acid and 1-methylethanol.
Reduction: Heptanol.
Oxidation: Heptanoic acid.
科学研究应用
Heptanoic acid, 1-methylethyl ester is used in various scientific research applications:
Chemistry: It serves as a solvent and reagent in organic synthesis.
Biology: It is used in the study of lipid metabolism and as a component in cell culture media.
Medicine: The compound is investigated for its potential antimicrobial properties.
Industry: It is utilized in the production of fragrances and flavors, as well as in the formulation of cosmetics and personal care products.
作用机制
The mechanism by which heptanoic acid, 1-methylethyl ester exerts its effects depends on its application:
As a Solvent: It acts as a medium for chemical reactions, dissolving various organic compounds.
In Biological Systems: It may interact with cell membranes, affecting membrane fluidity and permeability.
In Medicine: Its antimicrobial properties may involve disrupting microbial cell walls or inhibiting enzyme activity.
Molecular Targets and Pathways Involved:
Solvent: Interaction with organic compounds.
Biological Systems: Membrane components.
Antimicrobial: Enzymes and cell wall components.
相似化合物的比较
Heptanoic acid, 1-methylethyl ester is similar to other esters of fatty acids, such as:
Butyric acid, ethyl ester
Hexanoic acid, methyl ester
Octanoic acid, ethyl ester
Uniqueness:
Fragrance: Its mild, fruity odor is distinct compared to other esters.
Solubility: It has unique solubility properties that make it suitable for specific applications.
属性
CAS 编号 |
34997-46-1 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
propan-2-yl heptanoate |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-8-10(11)12-9(2)3/h9H,4-8H2,1-3H3 |
InChI 键 |
RMQUEHVMCJEEOS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


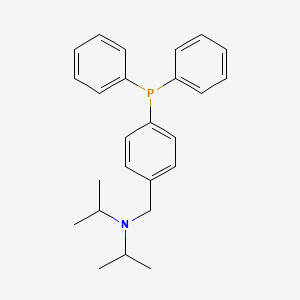
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
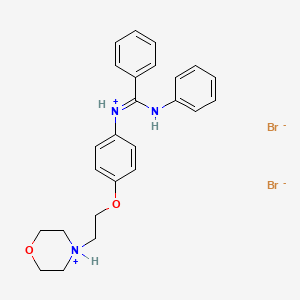
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
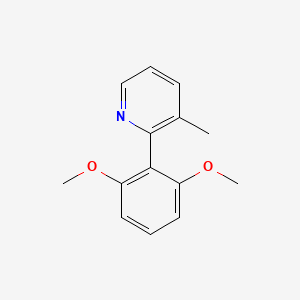
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
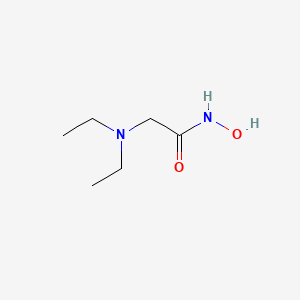
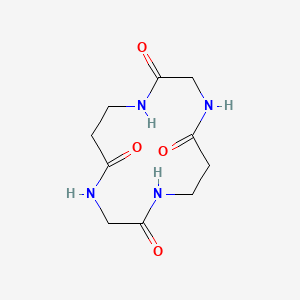

![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
